N-allyl-2-(2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

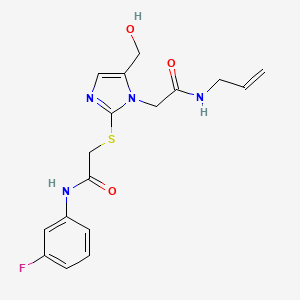

N-Allyl-2-(2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group, a thioether-linked 2-((3-fluorophenyl)amino)-2-oxoethyl moiety, and an N-allyl acetamide side chain. This compound’s design integrates multiple pharmacophoric elements, including fluorinated aromatic systems, heterocyclic scaffolds, and flexible alkyl/allyl chains, which are commonly associated with enhanced bioavailability and target-binding specificity in medicinal chemistry .

Propriétés

IUPAC Name |

2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c1-2-6-19-15(24)9-22-14(10-23)8-20-17(22)26-11-16(25)21-13-5-3-4-12(18)7-13/h2-5,7-8,23H,1,6,9-11H2,(H,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNOKMDSWMQVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-allyl-2-(2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a fluorophenyl group, an imidazole ring, and a thioether linkage, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways related to inflammation and immune responses.

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic effects on specific cancer lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., breast cancer and leukemia) revealed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a substituted imidazole core, fluorophenyl group, and allyl-acetamide side chain. Below is a comparative analysis with structurally analogous compounds from recent literature:

Core Heterocycle and Substituent Variations

Key Observations:

- Fluorinated Aromatic Systems : The target compound’s 3-fluorophenyl group contrasts with 4-fluorophenyl (9b) and 2-fluorophenyl () substituents in analogs. Positional differences in fluorine substitution can significantly alter electronic properties and binding interactions, as seen in the higher activity score of the 3-hydroxyisoxazole derivative (56) compared to its 3-fluoro counterpart (55) .

- Core Heterocycles: The imidazole core in the target compound offers distinct hydrogen-bonding capabilities compared to isoxazole (), benzimidazole-triazole (), and thiazolidinone () systems. For example, thiazolidinone derivatives () exhibit conformational rigidity, whereas the imidazole-hydroxymethyl group may enhance solubility .

- Side Chains: The allyl-acetamide side chain in the target compound parallels the allyl group in ’s thiazolidinone derivative, which may contribute to improved membrane permeability compared to bulkier triazole-thiazole systems () .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Activity Scores : The hydroxy-substituted isoxazole (56, 6.815) outperforms its fluoro analog (55, 6.554), suggesting that polar groups may enhance target engagement . The target’s hydroxymethyl group could similarly improve solubility and binding.

- Docking Studies : Compounds like 9b () show distinct binding poses in enzyme active sites, implying that the target’s imidazole-thioether architecture may favor unique interactions compared to benzimidazole-triazole systems .

- Lipophilicity : The allyl and fluorophenyl groups in ’s compound likely increase logP values, a trend that may extend to the target compound, affecting its pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of this compound to ensure high yield and purity?

- Methodology : Use reflux conditions with glacial acetic acid as a solvent, as it facilitates the reaction of thiourea intermediates with maleimides. Monitor reaction progress via TLC and purify via recrystallization using solvents like ethanol or DMF/acetic acid mixtures to isolate crystalline products. Ensure stoichiometric equivalence of reagents (e.g., 4.5 mmol of starting materials) to minimize side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of the compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to verify the imidazole ring, thioether linkage, and hydroxymethyl group. Mass spectrometry (MS) should confirm the molecular ion peak (e.g., expected m/z ~465–485 range for similar analogs). X-ray crystallography can resolve stereochemical ambiguities, while FT-IR validates functional groups like amide C=O and N-H stretches .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

- Methodology : Perform solubility tests in DMSO, PBS, and ethanol at varying concentrations (e.g., 1–10 mM). Use HPLC or UV-Vis spectroscopy to monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Stability data should guide solvent selection for bioassays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in targeting specific biological pathways?

- Methodology : Conduct target-based assays (e.g., enzyme inhibition studies for kinases or proteases) using purified proteins. Pair this with cellular assays (e.g., apoptosis via flow cytometry or gene expression profiling via qPCR). Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions with targets like the ATP-binding pocket of kinases, leveraging the compound’s imidazole and fluorophenyl motifs .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology : Replicate assays under standardized protocols (e.g., identical cell lines, incubation times, and positive controls). Compare the compound’s IC50 values against structurally similar analogs (e.g., nitro- vs. methoxy-substituted derivatives) to identify substituent effects. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can the compound’s pharmacokinetic properties be systematically evaluated?

- Methodology : Use in vitro models like Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability. In vivo, perform pharmacokinetic profiling in rodents (e.g., plasma concentration-time curves) to calculate parameters like half-life (t½) and bioavailability. Computational tools (e.g., SwissADME) can predict logP and efflux transporter interactions .

Q. What synthetic modifications could enhance the compound’s bioactivity or reduce toxicity?

- Methodology : Modify the hydroxymethyl group (e.g., esterification to improve lipophilicity) or replace the 3-fluorophenyl moiety with electron-withdrawing groups (e.g., nitro) to alter electronic properties. Evaluate toxicity via hemolytic assays or hepatocyte viability tests. SAR studies on analogs (e.g., chlorophenyl vs. difluoromethoxy derivatives) can identify critical pharmacophores .

Data Interpretation & Validation

Q. How should researchers validate the compound’s purity before biological testing?

- Methodology : Combine chromatographic methods (HPLC ≥95% purity) with elemental analysis (C, H, N, S within ±0.4% of theoretical values). Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out regioisomeric impurities .

Q. What computational approaches support the rational design of derivatives with improved efficacy?

- Methodology : Perform DFT calculations to map electrostatic potential surfaces, identifying regions for functionalization. QSAR models trained on bioactivity data (e.g., IC50 values of imidazole analogs) can prioritize substituents. Molecular dynamics simulations assess target binding stability over time .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.